
2-Amino-6-bromo-3-formylchromone
概要
説明
2-Amino-6-bromo-3-formylchromone, also known as 2-Amino-6-bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a chemical compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is a derivative of chromone, a bicyclic compound consisting of a benzene ring fused to a pyran ring. It is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a formyl group at the third position of the chromone ring .
作用機序
Target of Action
It is known that this compound has been used in research for its potential cytotoxic activity .
Biochemical Pathways
It is known that the compound has been used in studies investigating multidrug resistance reversal in human colon cancer and mouse lymphoma cells .
Result of Action
It is known that the compound has demonstrated in vivo cytotoxic activity against normal and tumor cells .
生化学分析
Biochemical Properties
2-Amino-6-bromo-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in studies investigating multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene . The compound’s interactions with these biomolecules are crucial for understanding its potential therapeutic applications.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. It has been tested for its cytotoxic activity against normal and tumor cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are essential for exploring its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . Understanding these interactions is vital for elucidating the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These temporal effects are crucial for determining the compound’s suitability for various research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for optimizing its use in preclinical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-formylchromone typically involves the bromination of 2-Amino-3-formylchromone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the product .
化学反応の分析
Types of Reactions
2-Amino-6-bromo-3-formylchromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The formyl group at the third position can participate in condensation reactions with amines to form Schiff bases.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Condensation: Amines in the presence of a catalyst such as acetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Schiff Bases: Formed by condensation with amines.
Oxidized and Reduced Products: Carboxylic acids and alcohols, respectively.
科学的研究の応用
2-Amino-6-bromo-3-formylchromone has several scientific research applications, including:
類似化合物との比較
2-Amino-6-bromo-3-formylchromone can be compared with other similar compounds, such as:
6-Bromo-3-formylchromone: Lacks the amino group at the second position, which may affect its reactivity and biological activity.
2-Amino-3-formylchromone: Lacks the bromine atom at the sixth position, which may influence its chemical properties and applications.
3-Formylchromone: Lacks both the amino and bromine substituents, making it less reactive in certain chemical reactions.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-amino-6-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUQJYBTPKQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C(O2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352882 | |
| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73262-04-1 | |
| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromo-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 2-amino-6-bromo-3-formylchromone, and what information do they provide about the compound's structure?
A1: Two spectroscopic techniques were employed to study this compound:
- FTIR (Fourier Transform Infrared Spectroscopy) [, ]: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by specific chemical bonds. It provides information about the vibrational modes of different functional groups in the molecule.
- FTR (Fourier Transform Raman Spectroscopy) []: This technique complements FTIR by providing information about the vibrational modes of molecules through the scattering of light. It is particularly sensitive to symmetrical vibrations and can be helpful in identifying specific structural features.
Q2: How was computational chemistry used to study this compound, and what key insights were obtained from these studies?
A: Researchers employed computational methods like density functional theory (DFT) using B3LYP functionals with a 6-311++G(d,p) basis set [] to study this compound. These calculations helped in:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


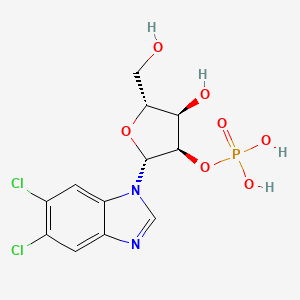
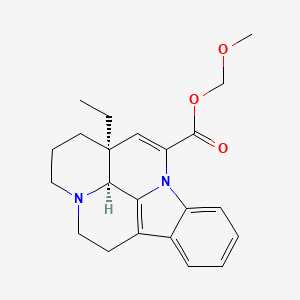

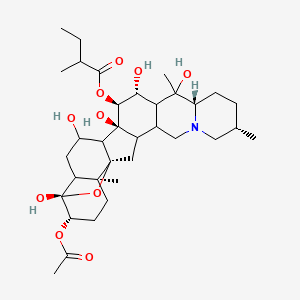

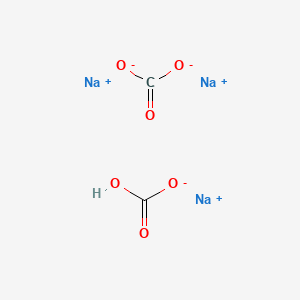
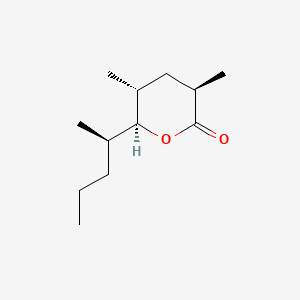
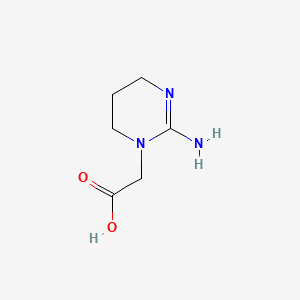
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)



![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
